molecular formula C4H3BrN2O B1272152 2-Bromo-5-hydroxypyrazine CAS No. 374063-92-0

2-Bromo-5-hydroxypyrazine

Cat. No.: B1272152
CAS No.: 374063-92-0
M. Wt: 174.98 g/mol
InChI Key: ITTXBHQAWOFJAI-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxypyrazine: is an organic compound with the molecular formula C4H3BrN2O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxypyrazine typically involves the bromination of 5-hydroxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-hydroxypyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

    Oxidation: Formation of 2-bromo-5-pyrazinone or 2-bromo-5-pyrazinaldehyde.

    Reduction: Formation of 5-hydroxypyrazine or 2-hydroxy-5-pyrazine.

Scientific Research Applications

Chemistry: 2-Bromo-5-hydroxypyrazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors, receptor antagonists, or other bioactive agents, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, or covalent bonding with the target molecules, leading to inhibition or modulation of their activity. The exact molecular pathways involved would vary based on the specific biological system and target.

Comparison with Similar Compounds

  • 2-Bromo-5-hydroxypyrimidine
  • 3-Bromo-5-hydroxypyridine
  • 3-Bromo-2-hydroxypyridine

Comparison: 2-Bromo-5-hydroxypyrazine is unique due to its specific substitution pattern on the pyrazine ring Compared to similar compounds like 2-Bromo-5-hydroxypyrimidine or 3-Bromo-5-hydroxypyridine, it offers different electronic and steric properties, which can influence its reactivity and interaction with other molecules

Properties

IUPAC Name

5-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTXBHQAWOFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377976
Record name 2-Bromo-5-hydroxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-92-0
Record name 5-Bromo-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374063-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-hydroxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hydroxypyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the solubility of 2-bromo-5-hydroxypyrazine in various solvents?

A1: Understanding the solubility of a compound like this compound is crucial for various downstream processes. [] For example, in pharmaceutical development, solubility data is essential for:

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